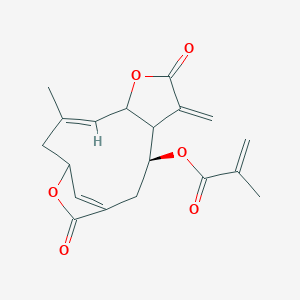

Isodeoxyelephantopin

Description

Properties

IUPAC Name |

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOPRSXUVOHFE-MCYOVBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29307-03-7 | |

| Record name | Deoxyelephantopin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Isodeoxyelephantopin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodeoxyelephantopin (B1158786), a sesquiterpene lactone, has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its extraction and isolation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently obtain this promising bioactive compound for further investigation.

Natural Sources

This compound is predominantly isolated from plants belonging to the Elephantopus genus, within the Asteraceae family. The primary and most cited sources are:

-

Elephantopus scaber Linn. [1][2]: Commonly known as "elephant's foot" or "Didancao," this medicinal herb is widely distributed across East and Southeast Asia, India, Africa, and Australia. It is considered a major source of both this compound and its isomer, deoxyelephantopin.

-

Elephantopus carolinianus Raeusch. [1][2]: This species, also a member of the Asteraceae family, is another significant natural source of this compound.

These sesquiterpene lactones are considered chemotaxonomic markers for the Elephantopus genus.[1]

Extraction and Isolation Protocols

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from various validated methodologies.

General Extraction and Fractionation Workflow

This workflow outlines the general steps for obtaining a crude extract enriched with this compound.

Detailed Experimental Protocols

Protocol 1: Bioassay-Guided Isolation from Elephantopus scaber Leaves

This protocol focuses on a bioassay-guided approach to isolate this compound from the leaves of Elephantopus scaber.

a. Plant Material and Extraction:

-

60 kg of dried and powdered whole herb of Elephantopus scaber is extracted four times with 70% ethanol.

-

The combined extracts are concentrated under vacuum to yield approximately 1.8 kg of residue.

b. Fractionation:

-

The crude extract is partitioned with ethyl acetate. The ethyl acetate fraction is retained as it contains the compounds of interest.

c. Purification:

-

The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.

-

A gradient elution system of hexane (B92381) and ethyl acetate is used to separate the compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are pooled and further purified using Sephadex LH-20 and ODS columns.

Protocol 2: Isolation from Elephantopus scaber using Vacuum Liquid Chromatography (VLC)

This method provides an alternative to traditional column chromatography for initial fractionation.

a. Plant Material and Extraction:

-

5.4 kg of dried E. scaber leaves are powdered, yielding 773 g of simplicia.

-

The powder is extracted, and the resulting extract is partitioned with methanol (B129727) and n-hexane (1:1). The methanol layer is retained.

-

The methanol fraction is then partitioned with ethyl acetate and methanol (1:1). The ethyl acetate fraction is collected and concentrated.

b. Vacuum Liquid Chromatography (VLC):

-

5 g of the ethyl acetate extract is impregnated with 50 g of silica gel (60 G, 0.2-0.5 mm).

-

The impregnated sample is loaded onto a VLC column packed with silica gel.

-

Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and analyzed by TLC to identify those containing this compound.

Data Presentation

The following tables summarize key quantitative data related to the analysis and potential yields of this compound.

Table 1: RP-HPLC Method for Quantification of this compound

| Parameter | Value |

| Column | Phenomenex Luna C-18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | 14.751 min |

| Linearity Range | 0.516 - 3.096 µg/mL (r² ≥ 0.99) |

| Limit of Detection (LOD) | 0.151 µg/mL |

| Limit of Quantification (LOQ) | 0.457 µg/mL |

| Recovery | 95.23 - 102.25% |

Source: A Validation of RP-HPLC Method for Determination of Deoxyelephantopin and this compound from Elephantopus scaber L.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.

References

a

An in-depth technical guide on the topic of "a" cannot be generated as the topic is too broad. To create a valuable and detailed resource for researchers, scientists, and drug development professionals, a more specific subject is required.

For example, a suitable topic could be:

-

"Adenosine Receptor Subtypes in Cancer Immunotherapy"

-

"The Role of Alpha-Synuclein in Parkinson's Disease Pathogenesis"

-

"Application of CRISPR-Cas9 in Gene Therapy for Cystic Fibrosis"

Once a specific topic is provided, a comprehensive guide can be developed that includes:

-

Structured data tables for clear comparison of quantitative information.

-

Detailed experimental protocols for key methodologies.

-

Mandatory visualizations , such as signaling pathways and experimental workflows, created using Graphviz (DOT language) with strict adherence to the specified design constraints.

Please provide a more specific topic to proceed with the creation of the in-depth technical guide.

Isodeoxyelephantopin: A Technical Guide to its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (B1158786), a naturally occurring sesquiterpenoid lactone, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, history, and key biological activities of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the isolation of this compound from its natural source, Elephantopus scaber, and presents its physicochemical properties. A significant portion of this guide is dedicated to elucidating its mechanism of action, with a focus on its modulation of critical signaling pathways, including NF-κB, apoptosis, and cell cycle regulation. Quantitative data on its biological activity are summarized in tabular format, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions of this compound.

Discovery and History

The journey to the discovery of this compound is rooted in the traditional medicinal use of the plant Elephantopus scaber.[1][2] Known colloquially as "prickly-leaved elephant's foot" or "di dan tou" in Chinese medicine, this plant has a long history of use in various traditional healing systems across Asia for treating a wide range of ailments, including nephritis, edema, pneumonia, and even leukemia.[1]

The initial scientific investigations into the chemical constituents of Elephantopus scaber were driven by a desire to understand the pharmacological basis for its traditional uses. While the exact date of the first isolation of this compound is not definitively cited in the readily available literature, early phytochemical studies on the Elephantopus genus in the mid to late 20th century led to the identification and characterization of several sesquiterpene lactones, including deoxyelephantopin (B1239436) and its isomer, this compound.[3] These compounds were identified as major bioactive components of the plant.[4]

This compound belongs to the germacranolide class of sesquiterpene lactones, which are characterized by a ten-membered carbocyclic ring. Its chemical structure was elucidated using spectroscopic methods. The presence of reactive α,β-unsaturated carbonyl groups in its structure is believed to be crucial for its biological activity, allowing it to interact with nucleophilic sites on biological macromolecules.

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value |

| Molecular Formula | C₁₉H₂₀O₆ |

| Molecular Weight | 344.36 g/mol |

| IUPAC Name | (1R,4E,8S,9S,10R)-8-hydroxy-4,8-dimethyl-2-oxo-12-methylidene-11-oxabicyclo[8.2.0]dodec-4-en-9-yl 2-methylacrylate |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anti-cancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Citation |

| T47D | Breast Carcinoma | 1.3 | |

| A549 | Lung Carcinoma | 10.46 | |

| L-929 | Murine Fibrosarcoma | 3.3 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~17.2 (50 µM) |

Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer development. This compound has been shown to be a potent inhibitor of this pathway. It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of the active NF-κB dimer (p50/p65) into the nucleus. This inhibition leads to the downregulation of NF-κB target genes involved in cell proliferation, survival, and inflammation.

This compound induces apoptosis, or programmed cell death, in cancer cells through the intrinsic mitochondrial pathway. It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.

This compound can halt the progression of the cell cycle in cancer cells, primarily at the G2/M phase. This arrest prevents the cells from entering mitosis and dividing. The mechanism involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By altering the expression and activity of these proteins, this compound effectively blocks the transition from the G2 to the M phase of the cell cycle.

Experimental Protocols

This section provides an overview of the methodologies used in the research of this compound.

Isolation of this compound from Elephantopus scaber

A general procedure for the isolation of this compound involves the following steps:

-

Plant Material Collection and Preparation: The whole plant of Elephantopus scaber is collected, air-dried, and powdered.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as chloroform (B151607) or ethanol, using a Soxhlet apparatus or maceration.

-

Fractionation: The crude extract is then subjected to fractionation using column chromatography over silica (B1680970) gel. Elution is typically performed with a gradient of solvents, such as hexane (B92381) and ethyl acetate.

-

Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure crystalline this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The cell viability is calculated as a percentage of the untreated control.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-NF-κB, anti-Bcl-2, anti-caspase-3).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.

-

Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to avoid staining of RNA.

-

Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

This compound, a sesquiterpene lactone isolated from the traditional medicinal plant Elephantopus scaber, has demonstrated significant potential as an anti-inflammatory and anti-cancer agent. Its ability to modulate key signaling pathways such as NF-κB, apoptosis, and the cell cycle provides a strong rationale for its further investigation. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to build upon.

Future research should focus on several key areas. A more comprehensive evaluation of its efficacy in a wider range of cancer types and in in vivo animal models is warranted. Pharmacokinetic and toxicological studies are essential to assess its drug-like properties and safety profile. Furthermore, the synthesis of novel analogs of this compound could lead to the development of compounds with improved potency and selectivity. The continued exploration of this promising natural product holds the potential for the discovery of new therapeutic agents for the treatment of cancer and inflammatory diseases.

References

- 1. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 2. Elephantopus scaber: Significance and symbolism [wisdomlib.org]

- 3. "The isolation and identification of sesquiterpene lactones in Elephant" by Ann Maureen E. Ramirez [ukdr.uplb.edu.ph]

- 4. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Isodeoxyelephantopin: A Comprehensive Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodeoxyelephantopin (B1158786) (IDET), a sesquiterpenoid lactone primarily isolated from plants of the Elephantopus genus, has garnered significant scientific interest for its diverse and potent biological activities.[1][2][3] Traditionally used in folk medicine for various ailments, recent research has illuminated its potential as a therapeutic agent, particularly in oncology and inflammatory diseases.[1][3] This technical guide provides an in-depth overview of the biological activity screening of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in its mechanism of action.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Carcinoma | 10.46 | ~29.3 | 48 | |

| T47D | Breast Carcinoma | 1.3 | ~3.6 | 48 | |

| KB | Nasopharyngeal Carcinoma | - | 11.45 | 48 | |

| HCT116 | Colorectal Carcinoma | 0.73 ± 0.01 | ~2.0 | 72 | |

| T47D | Breast Cancer | - | - | - | |

| A549 | Lung Cancer | - | - | - |

Note: Conversion from µg/mL to µM is approximated based on the molecular weight of this compound (C19H20O6, MW ≈ 356.36 g/mol ). Variations in experimental conditions can affect IC50 values.

Experimental Protocols

This protocol outlines the determination of cell viability upon treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

-

Cell Treatment: Culture cells in the presence of various concentrations of this compound for a designated time (e.g., 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet with PBS.

-

RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. This compound has been shown to inhibit the activation of the NF-κB pathway.

References

A Technical Guide to the Preliminary Anticancer Studies of Isodeoxyelephantopin

Introduction

Isodeoxyelephantopin (IDET) is a naturally occurring sesquiterpene lactone, a class of bioactive compounds primarily isolated from the medicinal plant Elephantopus scaber.[1] This plant has a history of use in traditional Chinese medicine for treating various ailments, including inflammation and cancer.[2][3] In recent years, IDET, an isomer of Deoxyelephantopin (DET), has garnered significant scientific interest for its potent anticancer activities across a range of human cancer cell lines.[4][5] It exerts its effects by modulating multiple deregulated signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2][4] This technical guide provides an in-depth summary of the preliminary anticancer research on this compound, focusing on its mechanisms of action, quantitative in vitro and in vivo data, and detailed experimental protocols for the key assays used in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Anticancer Activity

IDET has demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. Its efficacy is often dose- and time-dependent.[3][6] Notably, studies have shown that IDET exhibits selective cytotoxicity, being more toxic to cancer cells than to normal human lymphocytes.[2][3][5]

Data Presentation: Cytotoxicity and Cell Cycle Arrest

The antiproliferative activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

|---|---|---|---|---|

| T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified | [3][5] |

| A549 | Lung Carcinoma | 10.46 µg/mL | 48 hours | [3][4][5] |

| KB | Nasopharyngeal Carcinoma | 11.45 µM | 48 hours | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 hours | [7] |

| HCT116 | Colon Cancer | Not Specified | Not Specified | [8] |

| RKO | Colon Cancer | Not Specified | Not Specified |[8] |

IDET is also known to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from proceeding through mitosis and proliferation.[4][5][7]

Table 2: Effect of this compound on Cell Cycle Progression

| Cell Line | Cancer Type | Concentration | Effect | Citation |

|---|---|---|---|---|

| T47D | Breast Carcinoma | 1.3 µg/mL | Significant increase in G2/M phase DNA content | [5] |

| A549 | Lung Carcinoma | 10.46 µg/mL | G2/M phase arrest | [4][5] |

| CNE1 & SUNE1 | Nasopharyngeal Carcinoma | 4–12 µM | Time- and concentration-dependent G2/M arrest | [4][5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 10 and 25 µM | Arrest at sub-G1 and G2/M phases |[4] |

Induction of Apoptosis

A primary mechanism of IDET's anticancer activity is the induction of apoptosis, or programmed cell death. Flow cytometry analysis using Annexin V staining has quantified the percentage of apoptotic cells following treatment.

Table 3: Apoptosis Induction by this compound

| Cell Line | Cancer Type | Concentration | % Early Apoptotic Cells | % Late Apoptotic Cells | Citation |

|---|---|---|---|---|---|

| A549 | Lung Carcinoma | 10.46 µg/mL | 5.2% | 50.1% | [3] |

| T47D | Breast Carcinoma | 1.3 µg/mL | 0.5% | 32.7% |[3] |

Mechanisms of Action

This compound's anticancer effects are attributed to its ability to interfere with multiple critical signaling pathways simultaneously.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[9] In many cancers, this pathway is constitutively active, which helps cancer cells evade apoptosis and continue to proliferate.[2][10] IDET has been shown to be a potent inhibitor of the NF-κB pathway.[1] It suppresses NF-κB activation induced by various inflammatory agents like TNF-α.[1] The mechanism involves the inhibition of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps the NF-κB (p65/p50) complex sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[1]

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is often constitutively activated in cancer cells, promoting proliferation and preventing apoptosis.[11] Recent studies have identified IDET as an inhibitor of STAT3 phosphorylation.[11] By preventing the phosphorylation of STAT3, IDET blocks its dimerization and translocation to the nucleus. This leads to the downregulation of STAT3 target genes, including the anti-apoptotic protein Bcl-2. The reduction in Bcl-2 levels makes the cancer cells more susceptible to apoptosis.[11] This mechanism is particularly relevant in triple-negative breast cancer (TNBC), where IDET has been shown to suppress tumor growth.[11]

Induction of Reactive Oxygen Species (ROS) and JNK Pathway Activation

Reactive Oxygen Species (ROS) are highly reactive molecules that can cause cellular damage at high concentrations.[12][13] Cancer cells often have a higher basal level of ROS, making them more vulnerable to further ROS-inducing agents.[2] IDET has been shown to potently increase cellular ROS levels.[8] One mechanism for this is the inhibition of thioredoxin reductase 1 (TrxR1), an enzyme critical for maintaining cellular redox balance.[8] The resulting oxidative stress leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which ultimately triggers apoptotic cell death.[2][8]

In Vivo Studies

While much of the research is in the preliminary, in vitro stage, some in vivo studies have been conducted, primarily demonstrating IDET's potential in combination therapies. In a xenograft model of human triple-negative breast cancer, the combination of IDET and the standard chemotherapy drug paclitaxel (B517696) resulted in significantly greater tumor suppression than either agent alone.[11] This suggests that IDET can enhance the efficacy of existing anticancer drugs.[8][11]

Table 4: In Vivo Efficacy of this compound with Paclitaxel in a TNBC Xenograft Model

| Treatment Group | Outcome | Citation |

|---|---|---|

| Vehicle | Control tumor growth | [11] |

| IDET alone | Moderate tumor suppression | [11] |

| Paclitaxel (PTX) alone | Moderate tumor suppression | [11] |

| IDET + PTX Combination | Significant suppression of tumor volume and weight |[11] |

Detailed Experimental Protocols

The following sections describe standardized methodologies for the key experiments used to evaluate the anticancer properties of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of IDET (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with IDET at the desired concentration (e.g., its IC50 value) for a specified time.

-

Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA and quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Culture and Treatment: Treat cells with IDET as described for the apoptosis assay.

-

Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cells with PI solution.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with IDET, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies specific to the target proteins (e.g., p65, p-STAT3, Bcl-2, Caspase-3, β-actin). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.

In Vivo Xenograft Mouse Model

This model is used to assess the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize mice into different treatment groups (e.g., vehicle control, IDET alone, chemotherapy alone, combination). Administer treatment via a specified route (e.g., intraperitoneal injection, oral gavage) on a defined schedule.

-

Monitoring: Monitor tumor volume (using calipers) and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Organs may be collected for toxicity analysis.

-

Analysis: Compare tumor growth curves, final tumor weights, and any changes in body weight between the treatment groups to evaluate efficacy and toxicity.

Conclusion

Preliminary studies on this compound reveal it to be a promising natural compound with potent and broad-spectrum anticancer activity.[2] Its ability to induce apoptosis and cell cycle arrest in various cancer cell lines is well-documented. The multifaceted mechanism of action, involving the simultaneous inhibition of key pro-survival pathways like NF-κB and STAT3 and the induction of oxidative stress, makes it an attractive candidate for further development.[1][2][11] In vivo data, particularly its synergistic effects with conventional chemotherapy, highlight its potential to be used in combination therapies to enhance treatment efficacy and potentially overcome drug resistance.[8][11] Further comprehensive preclinical and clinical studies are warranted to fully elucidate its therapeutic potential for the treatment of cancer.

References

- 1. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. japsr.in [japsr.in]

- 8. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Inhibition of the NF-KB Signaling Pathway and Its Effects on Apoptosis" by Joseph A. Lupica [engagedscholarship.csuohio.edu]

- 11. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Hidden Influence of Reactive Oxygen Species (ROS) in Modern Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

An In-depth Technical Guide on the Core Mechanism of Action of Isodeoxyelephantopin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Isodeoxyelephantopin (IDOE) is a sesquiterpene lactone derived from plants of the Elephantopus genus, notably Elephantopus scaber.[1] Traditionally used in folk medicine, IDOE has emerged as a promising anti-cancer agent due to its ability to modulate multiple deregulated signaling pathways central to cancer progression.[2][3] This document provides a comprehensive overview of the molecular mechanisms underpinning IDOE's therapeutic potential. The core mechanism revolves around the dual inhibition of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] By suppressing these pathways, IDOE triggers a cascade of downstream effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of tumor cell invasion and metastasis.[1][4] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and drug development efforts.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects by targeting several critical signaling cascades simultaneously. This multi-targeted approach is a key characteristic that makes it an effective agent against various cancers.[2][5] The primary mechanisms are detailed below.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammation and is constitutively active in many cancers, where it drives cell proliferation, survival, and invasion.[6][7][8] IDOE is a potent inhibitor of this pathway.[1]

Mechanism of Inhibition: IDOE intervenes at a critical upstream step in the canonical NF-κB pathway. It prevents the degradation of IκBα, the natural inhibitor of NF-κB.[1] This is achieved by inhibiting the IκBα kinase (IKK) complex, which is responsible for phosphorylating IκBα.[1] The specific steps are as follows:

-

Inhibition of IκBα Kinase (IKK): IDOE directly or indirectly inhibits the activity of the IKK complex.

-

Suppression of IκBα Phosphorylation & Degradation: By blocking IKK, IDOE prevents the phosphorylation and subsequent ubiquitination-mediated degradation of IκBα.[1]

-

Sequestration of NF-κB: IκBα remains bound to the NF-κB (p65/p50) dimer in the cytoplasm.

-

Blockade of Nuclear Translocation: This sequestration prevents the p65 subunit's phosphorylation and translocation into the nucleus.[1]

By blocking the nuclear translocation of NF-κB, IDOE suppresses the expression of a wide array of NF-κB target genes that are critical for tumor progression, including those involved in anti-apoptosis (e.g., Bcl-2, Bcl-xL), proliferation, and metastasis.[1][2] This suppression sensitizes cancer cells to apoptosis.[1]

Inhibition of the STAT3 Signaling Pathway

Like NF-κB, STAT3 is a transcription factor that is aberrantly activated in many cancers, promoting cell proliferation and survival.[2][9] IDOE effectively suppresses this pathway, often in conjunction with its effects on NF-κB.[2]

Mechanism of Inhibition: The primary mechanism of STAT3 inhibition by IDOE is the prevention of its activation via phosphorylation.[2][10]

-

Suppression of STAT3 Phosphorylation: IDOE inhibits the phosphorylation of STAT3 at the critical tyrosine-705 residue.[2] This prevents the dimerization of STAT3 monomers.

-

Blockade of Nuclear Translocation: Unphosphorylated STAT3 cannot dimerize and translocate to the nucleus.

-

Downregulation of Target Genes: Consequently, the transcription of STAT3-regulated genes, such as the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the cell cycle regulator Cyclin D1, is downregulated.[2][10]

In some cellular contexts, the inhibition of STAT3 by the related compound deoxyelephantopin (B1239436) (DET) has been linked to the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the IL-6/STAT3 axis, and the tumor suppressor protein p53.[2][9]

Downstream Consequences of NF-κB and STAT3 Inhibition

The inhibition of these two master regulator transcription factors leads to several key anti-cancer outcomes:

-

Induction of Apoptosis: This is a primary result of IDOE treatment.[10] By downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, IDOE shifts the cellular balance in favor of apoptosis.[2][11] It activates both the extrinsic pathway (caspase-8) and the intrinsic (mitochondrial) pathway, marked by an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of effector caspases-3, -7, and -9.[2][9][12]

-

Cell Cycle Arrest: IDOE induces cell cycle arrest, most commonly at the G2/M phase, in a dose- and time-dependent manner.[9][12] This prevents cancer cells from proliferating.

-

Inhibition of Invasion and Metastasis: NF-κB regulates genes involved in cell invasion, such as matrix metalloproteinases (MMPs).[4] Studies show IDOE can downregulate MMP-2 and MMP-9 expression, thereby retarding tumor cell migration.[4]

-

Generation of Reactive Oxygen Species (ROS): IDOE treatment can lead to an increase in intracellular ROS.[2][3] This oxidative stress can further contribute to the induction of apoptosis and autophagy through pathways like JNK and PI3K/AKT/mTOR.[3]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 hours | [4] |

| T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified | [12] |

| A549 | Lung Carcinoma | 10.46 µg/mL | 48 hours |[9][12] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Parameter | Treatment | Result | Citation |

|---|---|---|---|---|

| CNE1 & SUNE1 | Cell Cycle Arrest | 4–12 µM (Time- and dose-dependent) | G2/M Phase Arrest | [9] |

| A549 | Apoptosis | 10.46 µg/mL | 5.2% Early Apoptotic, 50.1% Late Apoptotic | [12] |

| T47D | Apoptosis | 1.3 µg/mL | 0.5% Early Apoptotic, 32.7% Late Apoptotic |[12] |

Key Experimental Protocols

Detailed methodologies for the experiments cited are crucial for reproducibility and further research. Below are generalized protocols for key assays used to elucidate IDOE's mechanism of action.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Analysis of Apoptosis (Annexin V/PI Staining via Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with IDOE at the desired concentration (e.g., IC50 value) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant using appropriate software.

References

- 1. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsr.in [japsr.in]

- 5. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Elephantopus scaber: A Technical Guide to Isodeoxyelephantopin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (B1158786) (IDET), a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered significant attention for its potent anti-cancer properties. This technical guide provides a comprehensive overview of E. scaber as a source of IDET, detailing methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the molecular mechanisms underlying its biological activity, with a focus on key signaling pathways implicated in cancer progression. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of this promising natural compound.

Introduction

Elephantopus scaber Linn., a member of the Asteraceae family, has a long history of use in traditional medicine across Asia, Africa, and Australia for treating a variety of ailments, including inflammation, fever, and cancer.[1][2] The primary bioactive constituents responsible for its therapeutic effects are sesquiterpene lactones, with deoxyelephantopin (B1239436) (DET) and its isomer, this compound (IDET), being the most prominent.[1][3] Both compounds have been extensively studied for their anti-cancer activities, demonstrating the ability to target multiple deregulated signaling pathways involved in cancer cell proliferation, survival, and invasion.[4] This guide focuses on this compound, providing a technical framework for its sourcing and mechanistic evaluation.

Extraction and Isolation of this compound

The efficient extraction and isolation of this compound from Elephantopus scaber is a critical first step in its preclinical and clinical development. Various methods have been reported, with the choice of solvent and chromatographic technique significantly influencing the yield and purity of the final compound.

Extraction Protocols

Several solvents, including n-hexane, methanol, ethanol, and chloroform, have been utilized for the extraction of bioactive compounds from different parts of E. scaber. A common approach involves sequential extraction with solvents of increasing polarity to fractionate the plant material.

Table 1: Comparison of Extraction Methods for Elephantopus scaber

| Extraction Method | Plant Part | Solvent(s) | Extraction Time | Key Findings | Reference(s) |

| Soxhlet Extraction | Leaves, Stems, Roots | n-hexane, Methanol | 3, 6, 9, 12 hours | Methanol was found to be a better solvent than n-hexane for overall yield. Optimal extraction times varied by plant part. | |

| Maceration & Partitioning | Whole Plant | 90:10 EtOH:H₂O, followed by partitioning with Petroleum Ether, Chloroform, Ethyl Acetate (B1210297), and n-BuOH | 3 x 3 hours (reflux) | This compound can be isolated from the ethyl acetate fraction. | |

| Chloroform Extraction | Air-dried Leaves | Chloroform | Not specified | Yielded deoxyelephantopin and this compound. |

A generalized workflow for the extraction and isolation of this compound is presented below.

References

Sesquiterpene Lactones with Anticancer Potential: A Technical Guide

Abstract

Sesquiterpene lactones (SLs) are a large and diverse group of plant-derived secondary metabolites, primarily found in the Asteraceae family, that are gaining significant attention in oncology research.[1][2] Characterized by a 15-carbon backbone, these compounds exhibit a wide range of biological activities, including potent anti-inflammatory and anticancer properties.[3][4][5] Several SLs, such as artemisinin, parthenolide (B1678480), and their derivatives, have advanced to clinical trials, underscoring their therapeutic potential. This technical guide provides an in-depth overview of the mechanisms of action, quantitative anticancer activity, and key experimental protocols related to promising sesquiterpene lactones. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanisms of Anticancer Activity

The anticancer effects of sesquiterpene lactones are multifaceted, stemming from their ability to modulate multiple critical cellular pathways involved in cancer progression, proliferation, and survival. The bioactivity of many SLs is attributed to the α-methylene-γ-lactone group, which can react with nucleophilic sites on proteins, particularly the sulfhydryl groups of cysteine residues, thereby altering protein function.

Inhibition of Pro-inflammatory and Survival Signaling Pathways

Chronic inflammation is a key driver of cancer development. SLs are potent inhibitors of pro-inflammatory signaling pathways that are often constitutively active in cancer cells, promoting survival and proliferation.

1.1.1. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Sesquiterpene lactones, notably parthenolide and alantolactone, inhibit this pathway by preventing the degradation of the IκBα inhibitor protein. This action blocks the nuclear translocation of the active NF-κB dimer (p65/p50), thereby downregulating the expression of anti-apoptotic genes like Bcl-2 and FLIP.

Caption: Mechanism of NF-κB inhibition by SLs.

1.1.2. STAT3 (Signal Transducer and Activator of Transcription 3) Pathway The STAT3 signaling pathway is frequently hyperactivated in cancer, promoting proliferation, invasion, and drug resistance. Alantolactone, isoalantolactone, and parthenolide have been shown to effectively inhibit STAT3 activation. They prevent the phosphorylation of STAT3, which is a critical step for its dimerization, nuclear translocation, and function as a transcription factor for anti-apoptotic proteins like Bcl-2 and Bcl-xL.

References

- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 5. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Isodeoxyelephantopin: A Technical Guide to its Anticancer Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (IDET), a sesquiterpene lactone primarily isolated from Elephantopus scaber and Elephantopus carolinianus, has emerged as a promising natural compound with potent anticancer activities.[1][2] This technical guide provides a comprehensive review of the existing literature on IDET, focusing on its mechanisms of action, effects on critical signaling pathways, and quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided, alongside visualizations of the molecular pathways influenced by this compound. The aim is to furnish researchers and drug development professionals with a thorough understanding of IDET's therapeutic potential and a foundation for future investigations.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies.[2][3] Natural products are a significant source of new anticancer agents due to their structural diversity and unique biological activities.[2][4] this compound and its isomer, deoxyelephantopin (B1239436) (DET), are sesquiterpene lactones that have demonstrated a broad spectrum of anticancer activities against various human cancer cell lines.[1][5] These compounds disrupt multiple signaling pathways deregulated in cancer, including those involved in cell proliferation, survival, apoptosis, and invasion.[2][4] This guide focuses on this compound, summarizing the current understanding of its molecular targets and anticancer effects.

Quantitative Data: Cytotoxic Activity of this compound

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the available IC50 values for IDET.

| Cancer Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48 hours | [6] |

| T47D | Breast Cancer | 1.3 µg/mL | Not Specified | [5] |

| A549 | Lung Cancer | 10.46 µg/mL | 48 hours | [5] |

| CNE1 | Nasopharyngeal Carcinoma | 4-12 µM | Not Specified | [5] |

| SUNE1 | Nasopharyngeal Carcinoma | 4-12 µM | Not Specified | [5] |

Core Anticancer Mechanisms of Action

This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis, promoting cell cycle arrest, and generating reactive oxygen species (ROS).

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. IDET has been shown to induce apoptosis through multiple pathways:

-

ROS-Mediated Apoptosis: IDET treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[7][8] This oxidative stress can trigger DNA damage and activate mitochondrial-mediated apoptosis.[8] The antioxidant N-acetylcysteine (NAC) has been shown to block the antitumor effects of IDET, confirming the role of ROS.[8]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. IDET modulates the expression of these proteins to favor apoptosis.[1]

-

NF-κB Suppression: The transcription factor NF-κB plays a significant role in promoting cell survival and inflammation. IDET suppresses the activation of NF-κB, which in turn enhances apoptosis.[9]

Cell Cycle Arrest

IDET can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[5][8] This prevents the cells from dividing and propagating. Studies have shown that IDET induces G2/M arrest in nasopharyngeal (CNE1 and SUNE1) and lung (A549) cancer cell lines in a time- and concentration-dependent manner.[5] Notably, it did not induce cell cycle arrest in normal nasopharyngeal cells, suggesting a degree of selectivity for cancer cells.[5]

Key Signaling Pathways Modulated by this compound

This compound's anticancer activity is attributed to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[9] In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy. IDET is a potent inhibitor of NF-κB activation.[9] It has been shown to suppress NF-κB activation induced by various inflammatory agents like TNF and interleukin-1β.[9] The mechanism of inhibition involves preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[9]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

ROS-Mediated JNK Signaling Pathway

This compound has been found to inactivate thioredoxin reductase 1 (TrxR1), a key enzyme in maintaining cellular redox balance.[7] This inhibition leads to a significant increase in intracellular ROS levels.[7] Elevated ROS, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in mediating stress-induced apoptosis.[7] This mechanism not only contributes to the direct cytotoxicity of IDET but has also been shown to enhance the effectiveness of conventional chemotherapeutic agents like cisplatin (B142131) in human colon cancer cells.[7]

Caption: ROS-mediated activation of the JNK signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of IDET on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells (e.g., 800 cells/well) in a 96-well plate and allow them to adhere overnight.[10]

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Caption: General workflow for an MTT cell viability assay.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by IDET (e.g., Bcl-2, p65, cleaved PARP).

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

-

Protocol:

-

Treat cells with IDET for a specified time and lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound is a promising natural product with significant anticancer potential, acting through the modulation of multiple critical signaling pathways, including NF-κB and ROS-mediated JNK activation.[1][7] Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines highlights its potential as a lead compound for drug development.[5][8]

Future research should focus on several key areas:

-

In Vivo Studies: While in vitro data is promising, more extensive in vivo studies in animal models are needed to evaluate the efficacy, pharmacokinetics, and safety profile of IDET.[3]

-

Combination Therapies: Investigating the synergistic effects of IDET with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.[7]

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to validate the therapeutic potential of this compound in human cancer patients.[1]

-

Target Identification: Further proteomic and genomic studies can help to identify additional molecular targets of IDET, providing a more complete picture of its mechanism of action.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Isodeoxyelephantopin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodeoxyelephantopin (B1158786), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anticancer activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, alongside detailed experimental protocols for researchers to conduct their own assessments. The guide also visualizes key signaling pathways modulated by this compound, offering a deeper insight into its mechanism of action.

Solubility Data

The solubility of a compound is a critical determinant of its formulation possibilities and bioavailability. Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility and provides a template for researchers to populate with their own experimental findings.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 | Not Specified | [1] |

| Water | Data not available | |||

| Ethanol | Data not available | |||

| Methanol | Data not available | |||

| Acetonitrile | Data not available | |||

| Propylene Glycol | Data not available | |||

| Phosphate (B84403) Buffer (pH 7.4) | Data not available |

Stability Data

Understanding the stability profile of this compound is crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways. As with solubility, detailed stability data is sparse in the literature. The following table is provided as a template for recording results from forced degradation studies.

Table 2: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Parameters | Observation/Degradation (%) | Potential Degradants | Analytical Method |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Data not available | RP-HPLC | |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Data not available | RP-HPLC | |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | Data not available | RP-HPLC | |

| Thermal Degradation | 80°C, 48h | Data not available | RP-HPLC | |

| Photostability | 1.2 million lux hours (visible), 200 watt hours/m² (UV) | Data not available | RP-HPLC |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vial to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility, taking into account the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound (pure solid or in solution)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

1. Acidic Hydrolysis:

- Dissolve this compound in a suitable solvent and add 0.1 M HCl.

- Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

- At various time points, withdraw samples, neutralize with a suitable base, and analyze by HPLC.

2. Basic Hydrolysis:

- Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

- Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

- At various time points, withdraw samples, neutralize with a suitable acid, and analyze by HPLC.

3. Oxidative Degradation:

- Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

- Keep the solution at room temperature for a defined period (e.g., 24 hours).

- Analyze samples at various time points by HPLC.

4. Thermal Degradation:

- Place a known amount of solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

- Expose the sample for a defined period (e.g., 48 hours).

- At various time points, dissolve a portion of the sample and analyze by HPLC.

5. Photostability:

- Expose a sample of this compound (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

- A control sample should be protected from light.

- Analyze both the exposed and control samples by HPLC.

Signaling Pathways and Experimental Workflows

This compound has been reported to exert its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for solubility determination.

Caption: this compound induces ROS and inhibits the NF-κB pathway.

Caption: Shake-flask method workflow for solubility measurement.

Conclusion

While this compound shows significant therapeutic promise, a comprehensive understanding of its solubility and stability is essential for its advancement as a potential drug candidate. This guide has summarized the currently available data and provided detailed protocols to enable researchers to generate the necessary physicochemical data. The elucidation of its interactions with key signaling pathways further underscores its potential and provides a rationale for continued investigation. It is anticipated that with further research, a more complete profile of this compound will emerge, facilitating its development into a clinically useful agent.

References

Methodological & Application

Application Notes and Protocols: Extraction of Isodeoxyelephantopin from Elephantopus scaber

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (B1158786), a sesquiterpene lactone found in the medicinal plant Elephantopus scaber, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Elephantopus scaber. The protocols are a synthesis of established methodologies and are intended to provide a comprehensive guide for researchers. Additionally, this document outlines the molecular signaling pathway of Nuclear Factor-kappa B (NF-κB), a key target of this compound.

Introduction